Camiglibose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camiglibose is a glucopyranoside and an inhibitor of alpha-glucosidase with antihyperglycemic activity. It was patented by Merrell Dow Pharmaceuticals and has been studied for its potential to reduce blood glucose levels by inhibiting the enzyme alpha-glucosidase, which is involved in the breakdown of carbohydrates .
Preparation Methods
The synthesis of Camiglibose involves the preparation of glucopyranoside derivatives. The synthetic route typically includes the following steps:
Formation of the glucopyranoside core: This involves the reaction of glucose with methanol in the presence of an acid catalyst to form methyl glucopyranoside.
Functionalization: The glucopyranoside core is then functionalized with various groups to enhance its inhibitory activity against alpha-glucosidase.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain high purity this compound.
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the synthetic route described above, with optimizations for cost and efficiency.
Chemical Reactions Analysis
Camiglibose undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidation products. Common reagents for oxidation include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound into its reduced forms. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Camiglibose has several scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study the inhibition of alpha-glucosidase and the mechanisms of carbohydrate metabolism.
Biology: In biology, this compound is used to study the effects of alpha-glucosidase inhibition on cellular processes and metabolic pathways.
Medicine: In medicine, this compound is investigated for its potential to treat conditions such as diabetes mellitus by reducing postprandial blood glucose levels.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting carbohydrate metabolism and glucose regulation
Mechanism of Action
Camiglibose exerts its effects by inhibiting the enzyme alpha-glucosidase. This enzyme is responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. By inhibiting alpha-glucosidase, this compound slows down the digestion of carbohydrates, leading to a reduction in postprandial blood glucose levels. The molecular targets of this compound include the active site of alpha-glucosidase, where it binds and prevents the enzyme from catalyzing the breakdown of carbohydrates .
Comparison with Similar Compounds
Camiglibose is similar to other alpha-glucosidase inhibitors such as acarbose and miglitol. it has unique properties that distinguish it from these compounds:
Acarbose: Like this compound, acarbose inhibits alpha-glucosidase, but it also inhibits alpha-amylase, another enzyme involved in carbohydrate digestion. This dual inhibition can lead to more pronounced effects on blood glucose levels.
Miglitol: Miglitol is another alpha-glucosidase inhibitor, but it has a different chemical structure compared to this compound. Miglitol is a monosaccharide derivative, whereas this compound is a glucopyranoside.
The uniqueness of this compound lies in its specific inhibition of alpha-glucosidase without affecting other enzymes involved in carbohydrate digestion .
Properties
CAS No. |
127214-23-7 |
---|---|
Molecular Formula |
C13H25NO9 |
Molecular Weight |
339.34 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]piperidine-3,4,5-triol |
InChI |
InChI=1S/C13H25NO9/c1-22-13-12(21)11(20)10(19)7(23-13)3-14-2-6(16)9(18)8(17)5(14)4-15/h5-13,15-21H,2-4H2,1H3/t5-,6+,7-,8-,9-,10-,11+,12-,13+/m1/s1 |
InChI Key |
UEZIBPZHJNOZNX-CDTKKYFSSA-N |
SMILES |
COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN2C[C@@H]([C@H]([C@@H]([C@H]2CO)O)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CN2CC(C(C(C2CO)O)O)O)O)O)O |
127214-23-7 | |
Synonyms |
1,5-dideoxy-1,5-((6-deoxy-1-O-methyl-6 alpha-glucopyranosyl)imino)glucitol camiglibose camiglibose anhydrous camiglibose, 2R-(2alpha,3beta,4alpha,5beta) isomer MDL 73945 MDL-73945 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.